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6-Oxaspiro[3.4]octan-8-ol

Cat. No.: B13345847
M. Wt: 128.17 g/mol
InChI Key: AQKPBNKVJDDKFF-UHFFFAOYSA-N
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Description

Significance of Spirocyclic Scaffolds in Organic Chemistry and Drug Discovery

Spirocyclic scaffolds are considered a valuable asset in the design of new drugs, offering a way to fine-tune the conformational and physicochemical properties of a molecule. nih.gov This has led to the marketing of several spirocyclic drugs and a considerable number of promising candidates in various stages of development. nih.gov

Spirocycles are defined by their unique structure where two rings are connected by a single common atom, known as the spiro atom. tandfonline.com This arrangement imparts a rigid, three-dimensional geometry to the molecule. tandfonline.comuc.pt This rigidity is a key feature, as it reduces the conformational entropy penalty upon binding to a biological target, potentially leading to higher affinity and selectivity. tandfonline.comuc.pt Specifically, spirocycles with rings of six members or smaller tend to be rigid or possess a limited number of predictable conformations, making them particularly well-suited for structure-based drug design. tandfonline.comchembridge.com

The inherent three-dimensionality of spirocyclic scaffolds allows for the projection of functional groups in a well-defined spatial arrangement, which is a significant advantage for achieving specific interactions within a protein's binding site. tandfonline.comchembridge.com This contrasts with largely planar aromatic systems, which offer less spatial diversity. tandfonline.com

Spirocyclic scaffolds represent a largely underexplored area of chemical space, offering opportunities for discovering novel bioactive compounds. nih.govresearchgate.net Their unique architectures contribute to molecular complexity and novelty, which are desirable attributes for patentability in drug discovery. researchgate.net

Diversity-oriented synthesis (DOS) is a strategy employed to create a wide range of structurally diverse molecules for biological screening. researchgate.netnih.gov Spirocyclic systems are attractive targets for DOS because they can be used to generate libraries of compounds with high three-dimensional character. tandfonline.comnih.govcam.ac.uk The incorporation of a full set of stereoisomers of a spirocyclic scaffold can further enhance the exploration of the surrounding chemical space. tandfonline.com

Overview of Oxaspiro[3.4]octane Core Structures

The oxaspiro[3.4]octane framework is a specific type of spirocyclic system containing an oxygen atom within one of the rings. This class of compounds has been the subject of synthetic efforts, with researchers developing methods for their efficient construction. lookchem.com

Oxaspirocyclic systems are classified based on the size of the rings and the position of the oxygen atom. The nomenclature of these compounds follows the rules established by the International Union of Pure and Applied Chemistry (IUPAC). For a simple heterocyclic spiro compound with single-ring units, the name is formed by using "a" terms (e.g., "oxa" for oxygen) as prefixes to the name of the corresponding spiro hydrocarbon. acdlabs.com The numbering of the hydrocarbon is retained, and the heteroatoms are assigned the lowest possible numbers consistent with the fixed numbering of the rings. acdlabs.comqmul.ac.uk

For example, in 6-Oxaspiro[3.4]octane, "oxa" indicates the presence of an oxygen atom, "spiro" denotes the spirocyclic nature, and "[3.4]" specifies the number of carbon atoms in each ring connected to the spiro atom (excluding the spiro atom itself). "Octane" indicates a total of eight atoms in the bicyclic system. The number "6" indicates the position of the oxygen atom in the ring system.

Research into oxaspiro[3.4]octane derivatives is an active area. For instance, methods for the synthesis of 6-oxaspiro[3.4]octan-1-one derivatives have been developed. lookchem.com These compounds, containing a strained cyclobutanone (B123998) and a furan (B31954) motif, are considered valuable scaffolds. lookchem.com The synthesis can involve a Wolff rearrangement and a [2+2] cycloaddition. lookchem.comsemanticscholar.orgmdpi.com Furthermore, these derivatives can undergo subsequent reactions like Baeyer-Villiger oxidation to yield other complex heterocyclic systems. lookchem.com

Despite these advances, the chemistry of many substituted oxaspiro[3.4]octanes remains relatively unexplored. The synthesis and properties of various isomers and derivatives, including those with different functional groups and stereochemistries, present opportunities for further investigation.

Research Rationale for 6-Oxaspiro[3.4]octan-8-ol

The specific compound, this compound, has been identified in chemical databases and is available from commercial suppliers. uni.lufluorochem.co.uk Its molecular formula is C7H12O2. uni.lu The rationale for investigating this particular molecule stems from several key considerations in modern drug discovery. The presence of the oxaspiro[3.4]octane core provides the desirable three-dimensional and conformationally restricted scaffold. The hydroxyl group at the 8-position offers a handle for further chemical modification and for potential hydrogen bonding interactions with biological targets.

The exploration of such novel, relatively simple spirocyclic alcohols is a logical step in the broader effort to expand the diversity of building blocks available for medicinal chemistry. By synthesizing and characterizing compounds like this compound and its derivatives, researchers can populate screening libraries with unique structures that may lead to the identification of new hit compounds for a variety of diseases. The synthesis of related azaspiro[3.4]octanes has been explored as modules in drug discovery, highlighting the interest in this general scaffold type. researchgate.netevitachem.com

Unique Stereochemical and Architectural Attributes of this compound

The defining feature of this compound is its spirocyclic core, which imparts a distinct three-dimensional topology. This architectural rigidity is a departure from the conformational flexibility of many acyclic and monocyclic systems. Spirocyclic oxetanes, in general, are recognized as promising motifs in medicinal chemistry due to their unique physicochemical properties and the predictable spatial arrangement of their substituents. researchgate.net The oxetane (B1205548) ring, a four-membered cyclic ether, possesses significant ring strain, which influences its reactivity and conformational preferences. nuph.edu.uamdpi.com Despite this strain, which is comparable to that of epoxides, oxetanes can be surprisingly stable. chimia.ch

The oxetane moiety itself contributes to the molecule's polarity and can act as a hydrogen bond acceptor through its oxygen atom. mdpi.comacs.org This ability to form hydrogen bonds is a crucial factor in molecular recognition and binding events. Furthermore, the incorporation of an oxetane ring can favorably influence a molecule's aqueous solubility and metabolic stability, properties of paramount importance in drug discovery. nuph.edu.uachimia.ch The spirocyclic nature of the scaffold provides a fixed orientation for appended functional groups, which can be exploited to probe specific binding pockets in proteins or to construct well-defined polymer architectures.

Potential for Advanced Synthetic Methodologies and Mechanistic Investigations

The synthesis of spirocyclic systems, particularly those containing strained rings like oxetanes, presents a considerable challenge for synthetic chemists. The construction of the spirocyclic core of this compound and its analogs has spurred the development of innovative synthetic strategies.

One notable approach involves the use of a Wolff rearrangement followed by a [2+2] cycloaddition. lookchem.commdpi.com In this method, a ketene (B1206846) intermediate, generated from a diazo compound, reacts with an alkene to form the cyclobutanone core of a 6-oxaspiro[3.4]octan-1-one derivative. lookchem.com This cyclobutanone can then be further functionalized, for instance, through a Baeyer-Villiger oxidation to yield a 1,7-dioxa-spiro[4.4]nonan-2-one framework. lookchem.commdpi.com

Another powerful technique for constructing spirocyclic frameworks is the ring-closing metathesis (RCM) reaction. nuph.edu.ua This method has proven effective for creating spiro-oxetane compounds with a tetrahydrofuran (B95107) (THF) core, demonstrating its utility in synthesizing complex spirocycles. nuph.edu.ua Additionally, borylative cyclization has emerged as a strategy for preparing structurally diverse spirocycles, including spiro[3.4]octane systems. nih.gov

The unique structure of this compound and related compounds makes them valuable probes for mechanistic studies. For example, the strained oxetane ring can participate in various chemical transformations, and studying the outcomes of these reactions can provide insights into reaction mechanisms. Kinetic and deuterium-labeling studies on related systems have been used to elucidate rate-limiting steps in reactions involving C(sp³)–H activation. researchgate.net The stereochemical outcome of reactions involving the spirocyclic core can also offer valuable information about the transition states and intermediates involved. For instance, the stereochemistry of addition reactions to related spirocyclic ketones has been shown to be influenced by the alkoxy functionality at a neighboring position. nih.gov

The development of synthetic routes to access specific stereoisomers of this compound is an active area of research. These stereochemically pure compounds are essential for understanding structure-activity relationships in biological systems and for the development of stereoselective catalysts. The synthesis of such molecules often requires the use of chiral auxiliaries, asymmetric catalysis, or the resolution of racemic mixtures.

Data Tables

Table 1: Physicochemical Properties of Related Spirocyclic Compounds

Compound cLogP Reference
Tetrahydro-2H-pyran 0.96 acs.org
4,4-dimethyltetrahydro-2H-pyran 1.99 acs.org
6-oxaspiro[2.5]octane 1.27 acs.org

Table 2: Selected Chemical Compounds Mentioned

Compound Name Molecular Formula
This compound C₇H₁₂O₂
6-oxaspiro[3.4]octan-1-one C₇H₁₀O₂
1,7-dioxa-spiro[4.4]nonan-2-one C₇H₁₀O₃
6-oxaspiro[2.5]octane C₇H₁₂O
2,7-dioxaspiro[3.5]nonane C₇H₁₂O₂
Tetrahydro-2H-pyran C₅H₁₀O

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H12O2 B13345847 6-Oxaspiro[3.4]octan-8-ol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H12O2

Molecular Weight

128.17 g/mol

IUPAC Name

6-oxaspiro[3.4]octan-8-ol

InChI

InChI=1S/C7H12O2/c8-6-4-9-5-7(6)2-1-3-7/h6,8H,1-5H2

InChI Key

AQKPBNKVJDDKFF-UHFFFAOYSA-N

Canonical SMILES

C1CC2(C1)COCC2O

Origin of Product

United States

Synthetic Strategies and Methodologies for 6 Oxaspiro 3.4 Octan 8 Ol and Its Core Scaffold

General Approaches to Spiro[3.4]octane Ring Systems

The construction of the spiro[3.4]octane core, a key structural motif in various natural products and complex molecules, is a significant challenge in organic synthesis. Chemists have developed several robust methodologies to create the characteristic quaternary spiro-carbon center.

Olefin metathesis is a powerful reaction for forming carbon-carbon double bonds by rearranging alkene fragments. mdpi.com This reaction, catalyzed by metal complexes of ruthenium or molybdenum, has become a cornerstone of modern organic synthesis. researchgate.net Several variations are particularly useful for constructing cyclic and spirocyclic systems.

Ring-Closing Metathesis (RCM): RCM is an intramolecular reaction involving a diene, which cyclizes to form a new ring and releases a small volatile olefin like ethene. sigmaaldrich.comnih.gov This strategy is highly effective for creating macrocycles and other ring systems. harvard.edu A ring-closing metathesis strategy has been successfully employed for the synthesis of spirooxetane compounds that feature a tetrahydrofuran (B95107) (THF) core. researchgate.net This approach began with the preparation of an unsaturated spirooxetane, which underwent RCM using a second-generation Grubbs catalyst to form a dihydrofuran ring, subsequently hydrogenated to the final saturated THF spirocycle. researchgate.net

Ring-Opening Cross-Metathesis (ROCM): This method involves the reaction of a cyclic olefin with an acyclic olefin, resulting in a ring-opened product with functionality from the acyclic partner.

Ring-Closing Enyne Metathesis (RCEYM): This variation involves a molecule containing both an alkene and an alkyne, which cyclize to form a 1,3-diene product. nih.gov The formation of the stable conjugated system serves as a strong driving force for this transformation. nih.gov

Ring-Rearrangement Metathesis (RRM): RRM is a more complex transformation that can be used to alter the ring size or structure of a cyclic olefin, often involving multiple metathesis events.

These metathesis reactions, particularly RCM, offer a versatile and functional-group-tolerant pathway to the spiro[3.4]octane scaffold by carefully designing acyclic precursors that can cyclize to form one or both of the constituent rings.

Cycloaddition reactions, which form a cyclic molecule from two or more unsaturated precursors, are among the most efficient methods for ring construction.

[2+2] Cycloadditions: These reactions involve the combination of two components with two π-electrons each to form a four-membered ring. vanderbilt.edu The Staudinger [2+2] cycloaddition of ketenes with alkenes is a general method for producing cyclobutanones, which are key precursors to the spiro[3.4]octane system. lookchem.com For example, a one-pot synthesis of 6-oxa-spiro[3.4]octan-1-one derivatives was achieved through the rhodium-catalyzed reaction of a diazo compound, which forms a ketene (B1206846) intermediate via Wolff rearrangement, followed by a [2+2] cycloaddition with an alkene. lookchem.com

[3+2] Cycloadditions: This type of reaction, often involving a 1,3-dipole, is a powerful tool for constructing five-membered rings. orgsyn.org The reaction of azomethine ylides with dipolarophiles like cyclopropenes can produce complex spirocyclic systems. beilstein-journals.org Similarly, chemo- and diastereo-selective [3+2] cycloadditions between donor-acceptor cyclopropanes and enamides have been developed to access spiro(cyclopentane-1,3'-indoline) derivatives. frontiersin.org These methods provide a direct route to the cyclopentane (B165970) portion of the spiro[3.4]octane scaffold. rsc.org

Paternò–Büchi Cycloaddition: This is a photochemical [2+2] cycloaddition between a carbonyl group and an alkene, yielding an oxetane (B1205548) (a four-membered ether). mdpi.comrsc.org This reaction is a highly attractive method for forming the oxetane ring in a single step. rsc.org Functionalized spirocyclic oxetanes have been synthesized through Paternò–Büchi reactions between cyclic ketones and maleic acid derivatives. rsc.orgrsc.orgresearchgate.net The reaction is often performed under UV irradiation. rsc.org

Diels-Alder Reactions: This classic [4+2] cycloaddition is a cornerstone of organic synthesis for forming six-membered rings. While not directly forming the rings of a spiro[3.4]octane system, it can be used to construct precursors that are later converted to the target scaffold.

The formation of one of the rings onto a pre-existing ring via an intramolecular bond formation is a common strategy for building spirocycles.

ipso-Annulation: This dearomative cyclization involves an intramolecular attack at a substituted position (the ipso carbon) of an aromatic ring to generate a spirocyclic intermediate. rsc.orgrsc.org This approach is a straightforward way to create the spirocyclic framework and can form new carbon-carbon or carbon-heteroatom bonds in a single step. rsc.org It has been used to generate a wide variety of spirocyclohexadienones, which can be precursors to other spiro systems. rsc.orgacs.org

Williamson Ether Synthesis: This classic SN2 reaction involves an alkoxide nucleophile displacing a halide or other suitable leaving group. masterorganicchemistry.comwikipedia.org An intramolecular version of this reaction is a primary method for forming cyclic ethers, including the oxetane or tetrahydrofuran ring of an oxaspirocycle. wikipedia.orglibretexts.org The reaction involves a haloalcohol, where the alcohol is deprotonated by a base to form an alkoxide, which then attacks the carbon bearing the halogen to close the ring. libretexts.org The formation of four- and five-membered rings is generally favorable. libretexts.orgrsc.org

Given that the spiro[3.4]octane system contains a four-membered ring (cyclobutane or a heterocycle like oxetane), strategies that specifically target the formation of this strained ring are crucial. rsc.org

Cyclization via Intramolecular Substitution: The most common approach involves an intramolecular nucleophilic substitution where a nucleophile displaces a leaving group on a γ-carbon. rsc.org For oxetanes, this typically involves the cyclization of a 1,3-halohydrin.

Photochemical [2+2] Cycloadditions: As mentioned previously, the Paternò–Büchi reaction is a key method for creating oxetanes. rsc.org Similarly, photochemical [2+2] cycloadditions between two olefins are a primary method for forming cyclobutane (B1203170) rings. vanderbilt.edu

Annulation Strategies: Synthetic routes can be designed where the four-membered ring is annulated onto the existing five-membered ring, or vice-versa. For the related 2-azaspiro[3.4]octane, successful syntheses have been developed that involve annulating the four-membered azetidine (B1206935) ring onto a cyclopentane precursor. rsc.org

Specific Synthesis of 6-Oxaspiro[3.4]octane Derivatives

While the synthesis of the parent alcohol 6-oxaspiro[3.4]octan-8-ol is not widely reported, significant research has been directed toward the synthesis of ketone analogs, which serve as crucial intermediates.

The 6-oxaspiro[3.4]octan-1-one scaffold is a valuable structure found in natural products and is a key intermediate in the synthesis of compounds like bilobalide, an extract from Ginkgo biloba. lookchem.com A highly efficient, one-pot synthesis has been developed involving the reaction of 3-diazochroman-4-one with various alkenes, catalyzed by rhodium(II). lookchem.com The proposed mechanism involves the loss of nitrogen gas to form a rhodium carbene, which undergoes a Wolff rearrangement to a ketene intermediate. This ketene is then trapped by the alkene in a [2+2] cycloaddition to yield the spiro[3.4]octan-1-one core. lookchem.com

The reaction demonstrates good yields with a range of substituted styrenes and other alkenes.

Table 1: Substrate Scope for the Synthesis of 6-Oxa-spiro[3.4]octan-1-one Derivatives

Alkene Substrate Product Yield (%)
Styrene 85%
4-Methylstyrene 88%
4-Methoxystyrene 92%
4-Fluorostyrene 82%
4-Chlorostyrene 86%
4-Bromostyrene 83%
3-Methylstyrene 81%
2-Methylstyrene 75%
Indene 78%

Data sourced from Xiao et al. (2022). lookchem.com

This methodology provides a direct and efficient route to the core skeleton of 6-oxaspiro[3.4]octan-1-one, which can be further modified. For instance, the resulting cyclobutanone (B123998) can undergo a Baeyer-Villiger oxidation to transform the 6-oxa-spiro[3.4]octan-1-one into a 1,7-dioxa-spiro[4.4]nonan-2-one scaffold. lookchem.com

Pathways to the 6-Oxaspiro[3.4]octan-1-one Core and Analogues

Wolff Rearrangement-Derived Ketenes and [2+2] Cycloaddition with Olefins

A prominent strategy for the formation of the cyclobutanone portion of the 6-oxaspiro[3.4]octane system involves the [2+2] cycloaddition of a ketene with an olefin. wikipedia.orgorganic-chemistry.org The Wolff rearrangement is a powerful method for generating the requisite ketene intermediate from an α-diazoketone. wikipedia.orgorganic-chemistry.org This reaction proceeds via the loss of dinitrogen, followed by a 1,2-rearrangement, which can be induced thermally, photochemically, or through metal catalysis. organic-chemistry.org

In the context of synthesizing the 6-oxaspiro[3.4]octanone scaffold, a key precursor is an α-diazoketone derived from a furan-containing carboxylic acid. Upon Wolff rearrangement, a furan-substituted ketene is formed. This highly reactive intermediate can then undergo a [2+2] cycloaddition with an appropriate olefin to construct the cyclobutanone ring, thereby forming the 6-oxaspiro[3.4]octanone core. lookchem.com A plausible mechanism for this transformation involves the initial loss of nitrogen gas from the diazo compound in the presence of a rhodium (II) catalyst, leading to a ketene intermediate through the Wolff rearrangement. This intermediate is then trapped by an alkene via a [2+2] cycloaddition to yield the 6-oxaspiro[3.4]octan-1-one. lookchem.com

The reaction of 3-diazochroman-4-one with alkenes, catalyzed by a rhodium(II) catalyst, has been shown to produce 6-oxa-spiro[3.4]octan-1-one derivatives. lookchem.com This process is believed to proceed through a Wolff rearrangement to form a benzofuran (B130515) ketene intermediate, which then undergoes a [2+2] cycloaddition with the alkene. lookchem.com

ReactantsCatalystProductRef
3-Diazochroman-4-one and AlkeneRhodium(II)6-Oxa-spiro[3.4]octan-1-one derivative lookchem.com
Gold-Catalyzed Approaches Involving Bis-homopropargylic Alcohols and Azalactones

Gold catalysis has emerged as a powerful tool in modern organic synthesis. While specific gold-catalyzed methods leading directly to this compound are not extensively detailed in the provided context, the general principles of gold-catalyzed cyclizations of unsaturated alcohols are relevant. Gold catalysts are known to activate alkynes and allenes towards nucleophilic attack, enabling the formation of various heterocyclic and spirocyclic systems. The synthesis of related oxaspirocycles often involves the intramolecular reaction of an alcohol onto a gold-activated π-system.

Synthesis Utilizing Dihydrofuran and Dichloroacetone Precursors

While a direct synthesis of this compound from dihydrofuran and dichloroacetone is not explicitly described, related annulation strategies provide a conceptual framework. The synthesis of spirocyclic compounds can be achieved by constructing one ring onto an existing cyclic precursor. rsc.org For instance, the annulation of a four-membered ring onto a cyclopentane derivative is a viable strategy for creating spiro[3.4]octane systems. rsc.org Such approaches often rely on readily available starting materials and employ conventional chemical transformations. rsc.org

Introduction and Stereocontrol of the Hydroxyl Group at the C8 Position

Once the 6-oxaspiro[3.4]octanone core is established, the next critical step is the introduction of the hydroxyl group at the C8 position to furnish the target this compound. This is typically achieved through the reduction of the ketone precursor.

The chemoselective reduction of the ketone in a 6-oxaspiro[3.4]octanone derivative is a crucial transformation. The choice of reducing agent is critical to selectively reduce the ketone without affecting other functional groups that may be present in the molecule. A variety of reducing agents, such as sodium borohydride (B1222165) or lithium aluminum hydride, can be employed for this purpose, with the specific choice depending on the substrate and desired selectivity. The stereochemical outcome of this reduction is of paramount importance, as it establishes a new stereocenter at the C8 position. The approach of the hydride reagent can be influenced by the steric environment around the carbonyl group, which is dictated by the rigid spirocyclic framework. This can lead to a degree of diastereoselectivity in the formation of the two possible alcohol diastereomers.

Enantioselective and Diastereoselective Synthesis of this compound

Achieving high levels of enantiomeric and diastereomeric purity is a central goal in modern organic synthesis, particularly for compounds intended for biological applications. The synthesis of enantiomerically pure this compound requires strategies that can control the absolute configuration of both the spirocenter and the hydroxyl-bearing carbon.

Chiral Auxiliaries and Catalysts in Oxaspirocycle Synthesis

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct the stereochemical course of a subsequent reaction. wikipedia.org After the desired stereoselective transformation, the auxiliary can be removed and ideally recycled. wikipedia.orgsigmaaldrich.com This strategy is widely used in asymmetric synthesis to produce enantiomerically pure compounds. rsc.orgwilliams.edu

In the context of this compound synthesis, a chiral auxiliary could be attached to the precursor molecule to influence the stereoselectivity of the key ring-forming or functional group manipulation steps. For example, a chiral auxiliary could be employed during the [2+2] cycloaddition to control the facial selectivity of the ketene addition to the olefin, thereby establishing the absolute configuration of the spirocenter. Evans oxazolidinones are a well-known class of chiral auxiliaries that have been successfully used in a variety of asymmetric transformations, including alkylations and aldol (B89426) reactions. rsc.org

Alternatively, chiral catalysts can be employed to achieve enantioselectivity. A chiral catalyst can interact with the substrate in a way that preferentially forms one enantiomer of the product over the other.

Chiral Auxiliary TypeApplicationReference
Evans OxazolidinonesAsymmetric Alkylation rsc.org
8-PhenylmentholGeneral Asymmetric Synthesis wikipedia.org
trans-2-Phenyl-1-cyclohexanolGeneral Asymmetric Synthesis wikipedia.org
CamphorsultamMichael Addition, Claisen Rearrangement wikipedia.org

Strategies for Absolute Stereocontrol of the Spirocenter and Hydroxyl-Bearing Carbon

Controlling the absolute stereochemistry of both the spirocenter (C5) and the hydroxyl-bearing carbon (C8) is the ultimate challenge in the asymmetric synthesis of this compound. This requires a carefully designed synthetic sequence where each stereocenter is set with high fidelity.

One approach to achieve this is to use a substrate-controlled diastereoselective reaction. If a chiral center is already present in the starting material, it can influence the stereochemical outcome of subsequent reactions. For example, if an enantiomerically pure precursor is used for the Wolff rearrangement/[2+2] cycloaddition, the existing stereocenter can direct the approach of the olefin to the ketene, leading to a diastereoselective formation of the spirocyclic ketone. Subsequent reduction of this ketone would then yield a specific diastereomer of the final alcohol product.

Another powerful strategy is catalyst-controlled asymmetric synthesis. Here, a chiral catalyst is used to control the stereochemistry of the key bond-forming event, regardless of any pre-existing chirality in the substrate. For instance, a chiral Lewis acid could be used to catalyze the [2+2] cycloaddition, or a chiral reducing agent could be used for the enantioselective reduction of the ketone.

The diastereoselective synthesis of related spiroethers has been achieved with high levels of diastereoselectivity (>99% de). mdpi.com This highlights the potential for achieving excellent stereocontrol in the synthesis of spirocyclic systems.

Optimization of Reaction Parameters for Yield and Purity Enhancement

In related syntheses of spirocyclic ethers, such as those involving copper-catalyzed carboetherification, the choice of ligand has been shown to significantly impact the yield. For instance, in the formation of certain oxaspiro[4.4]nonanes, switching from a more sterically hindered ligand like (S,S)-tBu-box to the less hindered (S,S)-iPr-box ligand resulted in a substantial increase in the isolated product yield from 35% to 62%. nih.gov This highlights the delicate balance of steric and electronic effects that must be considered when selecting a catalytic system.

The following table outlines hypothetical optimization parameters that could be systematically varied in the synthesis of this compound, based on common practices in similar synthetic transformations.

ParameterRange/OptionsRationale for Optimization
Temperature -78 °C to 100 °CReaction kinetics are highly temperature-dependent. Lower temperatures can enhance selectivity and reduce byproduct formation, while higher temperatures can be necessary to overcome activation energy barriers.
Catalyst Lewis acids (e.g., BF₃·OEt₂, TiCl₄), transition metals (e.g., Cu, Rh, Pd complexes)The choice of catalyst is fundamental to the reaction mechanism and can influence both the rate and stereochemical outcome of the cyclization.
Solvent Dichloromethane (DCM), Tetrahydrofuran (THF), Toluene, AcetonitrileSolvent polarity and coordinating ability can affect the solubility of reactants and the stability of intermediates and transition states.
Reaction Time 1 to 48 hoursMonitoring the reaction progress over time is essential to determine the point of maximum product formation and to avoid degradation or the formation of side products.

Systematic screening of these parameters, often employing techniques such as Design of Experiments (DoE), would be a standard approach to identify the optimal conditions for the synthesis of this compound, aiming for the highest possible yield and purity.

Advanced Purification and Isolation Techniques for Oxaspirocycles

The purification and isolation of the target oxaspirocycle from a complex reaction mixture is a critical step in obtaining a sample of high purity. For spirocyclic compounds, which may have unique physical properties, a combination of techniques is often employed.

Chromatographic Methods:

Silica gel column chromatography is a widely used and effective method for the purification of spirocyclic ethers. lookchem.comrsc.orgbldpharm.com The choice of eluent system is paramount for achieving good separation. A common strategy involves using a mixture of a non-polar solvent, such as petroleum ether or hexane, and a more polar solvent, like ethyl acetate (B1210297) or dichloromethane. The ratio of these solvents is carefully adjusted to control the elution of the desired compound while retaining impurities on the column.

For instance, in the purification of spirocyclic indenyl isoxazolines, a gradient of petroleum ether and ethyl acetate (e.g., starting from 10:1 and gradually increasing the polarity) has been successfully used. bldpharm.com The selection of the solvent system is based on the polarity of the target molecule and the impurities present.

The following table details typical solvent systems used in the chromatographic purification of related spirocyclic compounds.

Compound TypeEluent System (v/v)Reference
Spirocyclicindenyl isoxazolinesPetroleum ether/Ethyl acetate (10:1) bldpharm.com
Spiro-isoxazolinePetroleum ether/Ethyl acetate (5:1) bldpharm.com
Spiro compound from o-quinone methideEthyl acetate/Dichloromethane/Petroleum ether (0.05-0.25:0-0.2:1) lookchem.com

Other Purification Techniques:

In addition to chromatography, other techniques may be applicable for the purification of this compound, depending on its physical properties. These can include:

Distillation: If the compound is a liquid with a suitable boiling point and is thermally stable, distillation under reduced pressure can be an effective method for purification.

Recrystallization: For solid compounds, recrystallization from an appropriate solvent or solvent mixture can yield highly pure crystalline material. The selection of the solvent is critical and is determined by the solubility of the compound at different temperatures.

Preparative High-Performance Liquid Chromatography (HPLC): For challenging separations or to obtain very high purity material, preparative HPLC with a suitable stationary and mobile phase can be employed.

The final choice of purification strategy will depend on the specific impurities present in the crude product and the desired level of purity for the isolated this compound. Often, a combination of these techniques is necessary to achieve the desired outcome.

Advanced Structural Characterization and Stereochemical Analysis of 6 Oxaspiro 3.4 Octan 8 Ol

High-Resolution Spectroscopic Techniques for Structural Elucidation

High-resolution spectroscopic methods are fundamental to confirming the molecular structure and connectivity of 6-Oxaspiro[3.4]octan-8-ol.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, and 2D NMR methods including COSY, HSQC, HMBC, ROESY)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural analysis of this compound, providing detailed information about the proton and carbon environments within the molecule.

¹H NMR: The proton NMR spectrum reveals the number of different types of protons and their neighboring environments. Key signals include multiplets for the methylene (B1212753) protons of the cyclobutane (B1203170) and tetrahydrofuran (B95107) rings, and a distinct signal for the hydroxyl proton. orgsyn.org

¹³C NMR: The carbon-13 NMR spectrum indicates the number of unique carbon atoms. For this compound, this includes signals for the spiro carbon, the carbon bearing the hydroxyl group, and the various methylene carbons of the two rings. orgsyn.org

2D NMR Spectroscopy: Two-dimensional NMR techniques are crucial for establishing the precise connectivity of atoms. youtube.com

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings, helping to map out the sequence of protons within the cyclobutane and tetrahydrofuran rings. sdsu.eduua.es

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each carbon signal to its attached proton(s). columbia.edu

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) couplings between protons and carbons, which is instrumental in confirming the spirocyclic core structure by showing correlations across the spiro junction. columbia.edu

ROESY (Rotating-frame Overhauser Effect Spectroscopy): ROESY provides information about the spatial proximity of protons, which is vital for determining the relative stereochemistry of the molecule. mdpi.com

A representative, though not exhaustive, table of expected NMR shifts is provided below. Actual shifts can vary based on solvent and experimental conditions.

Atom ¹H NMR (ppm) ¹³C NMR (ppm)
CH-OHMultiplet~60-70
Ring CH₂Multiplets~20-40
Spiro C-~90-100

Infrared (IR) Spectroscopy for Diagnostic Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The IR spectrum will prominently feature:

A strong, broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the alcohol functional group.

Absorptions in the 2850-3000 cm⁻¹ range corresponding to C-H stretching vibrations of the alkane backbone. orgsyn.org

A distinct C-O stretching vibration, typically found in the 1000-1200 cm⁻¹ region, confirming the presence of the ether linkage within the tetrahydrofuran ring and the alcohol group. orgsyn.orgrsc.org

Functional Group Characteristic IR Absorption (cm⁻¹)
O-H Stretch (alcohol)3200-3600 (broad)
C-H Stretch (alkane)2850-3000
C-O Stretch (ether/alcohol)1000-1200

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is employed to determine the exact molecular weight of this compound, which in turn allows for the unambiguous confirmation of its molecular formula. rsc.orgsemanticscholar.org By providing a mass measurement with high accuracy (typically to four or five decimal places), HRMS can distinguish between compounds with the same nominal mass but different elemental compositions. rsc.org For C₇H₁₂O₂, the expected monoisotopic mass is approximately 128.08373 Da. uni.lu HRMS analysis would confirm this value, thereby validating the elemental composition. nih.gov

X-ray Crystallography for Absolute Configuration and Conformational Analysis

When a suitable single crystal of this compound or a derivative can be obtained, X-ray crystallography stands as the definitive method for determining its three-dimensional structure. rsc.orgrsc.org This powerful technique provides precise atomic coordinates, bond lengths, and bond angles. rsc.org Crucially, for chiral molecules, X-ray analysis of a crystal containing a heavy atom can establish the absolute configuration of the stereocenters. mdpi.com It also offers invaluable information on the preferred conformation of the cyclobutane and tetrahydrofuran rings in the solid state.

Electronic Circular Dichroism (ECD) Spectroscopy for Chiral Assignment

For chiral molecules like the enantiomers of this compound, Electronic Circular Dichroism (ECD) spectroscopy is a valuable tool for assigning the absolute configuration in solution. ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting spectrum is highly sensitive to the spatial arrangement of atoms. By comparing the experimentally measured ECD spectrum with spectra predicted by quantum chemical calculations for the different possible enantiomers, the absolute configuration can be confidently assigned.

Advanced Chromatographic Methodologies for Purity Assessment and Diastereomeric Ratio Determination (e.g., Analytical HPLC)

Analytical High-Performance Liquid Chromatography (HPLC) is a key technique for assessing the purity of this compound. rsc.org When dealing with diastereomeric mixtures, which can arise during its synthesis, chiral HPLC methods are particularly important. amazonaws.com By using a chiral stationary phase, it is possible to separate the different diastereomers and determine their relative proportions (diastereomeric ratio) by integrating the peak areas in the chromatogram. rsc.orgamazonaws.com This is critical for evaluating the stereoselectivity of synthetic routes.

Reactivity and Chemical Transformations of 6 Oxaspiro 3.4 Octan 8 Ol

Reactions of the Hydroxyl Functional Group

The secondary alcohol in 6-Oxaspiro[3.4]octan-8-ol is a key site for a variety of chemical modifications, enabling its conversion into other functional groups and the synthesis of more complex molecular architectures.

Oxidation Reactions to Ketone or Carboxylic Acid Derivatives

The secondary hydroxyl group of this compound can be readily oxidized to the corresponding ketone, 6-oxaspiro[3.4]octan-8-one. uni.lu This transformation is a fundamental reaction in organic synthesis and can be achieved using a wide range of oxidizing agents. The choice of oxidant depends on the desired selectivity and reaction conditions.

Commonly employed methods for this type of oxidation include Swern oxidation, which utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride, and Dess-Martin periodinane (DMP) oxidation. scielo.br These methods are known for their mild conditions and high yields. Alternative chromium-based reagents like pyridinium (B92312) chlorochromate (PCC) or pyridinium dichromate (PDC) can also be effective. For instance, the oxidation of a structurally related spirocyclic alcohol was successfully carried out using the Swern protocol. scielo.br While further oxidation of the resulting ketone to a carboxylic acid derivative would require cleavage of the cyclobutane (B1203170) ring, this is generally a more challenging transformation not commonly observed under standard oxidation conditions for cyclic ketones.

Table 1: Representative Oxidation Reactions

Starting Material Reagent/Conditions Product
This compound Dess-Martin Periodinane (DMP), CH₂Cl₂ 6-Oxaspiro[3.4]octan-8-one
This compound Swern Oxidation (DMSO, (COCl)₂, Et₃N) 6-Oxaspiro[3.4]octan-8-one

Etherification and Esterification Reactions

The hydroxyl group serves as a versatile handle for ether and ester formation. In etherification , the alcohol can be deprotonated with a strong base, such as sodium hydride (NaH), to form an alkoxide, which then acts as a nucleophile to displace a leaving group on an alkyl halide in a Williamson ether synthesis.

Esterification reactions are also readily achievable. The alcohol can react with acyl chlorides or acid anhydrides in the presence of a base like pyridine (B92270) or triethylamine (B128534) to yield the corresponding esters. For example, the benzoylation of a similar spirocyclic alcohol, rac-7-Oxo-6-oxaspiro[3.4]octan-8-ol, has been reported, demonstrating the feasibility of this transformation. csic.es This reaction involves treating the alcohol with benzoyl chloride in the presence of a base to afford the benzoate (B1203000) ester.

Formation of Complex Derivatives for Structural Diversification

The ability to derivatize the hydroxyl group is crucial for creating molecular diversity, particularly in the context of medicinal chemistry and materials science. Current time information in Bangalore, IN. The hydroxyl moiety acts as a key attachment point for introducing a wide range of substituents, thereby modulating the molecule's physicochemical properties. For example, spirocyclic scaffolds are of significant interest in drug discovery, and the functionalization of the alcohol can lead to the synthesis of novel spirocyclic nucleoside analogues and other biologically active compounds. reading.ac.ukacs.org This strategy allows for the exploration of structure-activity relationships by systematically altering the group attached to the oxygen atom.

Reactions of the Spirocyclic Ring System

The spirocyclic nature of this compound, featuring a strained oxetane (B1205548) ring fused to a cyclobutane ring, imparts unique reactivity to the molecule.

Ring-Opening Reactions of the Oxetane Moiety (e.g., Nucleophilic Ring Opening)

The oxetane ring in this compound is susceptible to ring-opening reactions due to its inherent ring strain (approximately 106 kJ/mol). acs.orgacs.org These reactions typically proceed via nucleophilic attack at one of the carbon atoms adjacent to the ether oxygen. The process is often facilitated by the use of Brønsted or Lewis acids, which activate the oxetane oxygen, making the ring more electrophilic. tandfonline.comnih.gov

A wide variety of nucleophiles, including carbon, nitrogen, oxygen, and halogen nucleophiles, can be employed to open the oxetane ring. tandfonline.commagtech.com.cn The regioselectivity of the attack is influenced by both steric and electronic factors.

Under basic or neutral conditions , strong nucleophiles typically attack the less sterically hindered carbon atom of the oxetane ring.

Under acidic conditions , the reaction may proceed through a more carbocation-like transition state, leading to the nucleophile attacking the more substituted carbon atom that can better stabilize a positive charge. magtech.com.cn

This reactivity has been widely exploited in synthesis to produce highly functionalized linear chains, which are valuable building blocks. rsc.orgresearchgate.netbeilstein-journals.org For instance, cobalt-catalyzed methods have been developed to generate nucleophilic radicals from oxetanes via ring-opening, enabling novel reaction pathways. acs.org

Table 2: Examples of Nucleophilic Ring-Opening of Oxetanes

Nucleophile Type Example Nucleophile General Product
Carbon Organolithium reagents, Grignard reagents γ-Hydroxy ethers/alcohols
Nitrogen Amines, Azides γ-Amino alcohols
Oxygen Alcohols, Water (in acidic media) γ-Hydroxy ethers, Diols

Functionalization of the Cyclobutane and Tetrahydrofuran (B95107) Rings

Direct functionalization of the saturated C-H bonds of the cyclobutane and tetrahydrofuran (in this case, oxetane) rings is challenging but can be achieved using modern synthetic methods.

Cyclobutane Ring: The functionalization of cyclobutane rings within spirocyclic systems is an active area of research. nih.gov Strategies often involve the use of pre-functionalized starting materials or the application of C-H activation/functionalization methodologies. baranlab.org For example, methods have been developed for the regioselective borylation of spirocyclobutenes, which can then be further elaborated, providing a versatile entry point to substituted spirocyclobutanes. nih.gov While these methods are not directly demonstrated on this compound, they represent plausible strategies for modifying its cyclobutane core.

Tetrahydrofuran (Oxetane) Ring: Functionalization of the oxetane ring itself, beyond the ring-opening reactions discussed previously, is less common. Most synthetic transformations involving the oxetane moiety leverage its propensity to open, which transforms the cyclic ether into a functionalized acyclic chain. Subsequent reactions can then be performed on this chain. The development of methods for direct C-H functionalization of the oxetane ring without ring-opening remains a synthetic challenge.

Stereoselective Transformations at or Adjacent to the Spirocenter

The construction and functionalization of the 6-oxaspiro[3.4]octane framework with control over the stereochemistry, particularly at the C8 alcohol center and the C5 spirocenter, is a significant synthetic challenge. Research into related oxaspirocyclic systems provides insight into methodologies applicable to this target.

One of the primary strategies for establishing stereocenters within spirocyclic frameworks is through stereoselective cycloaddition reactions. The Diels-Alder reaction, for instance, has been employed to construct complex molecular architectures that include the oxaspiro[3.4]octane moiety. rsc.orgresearchgate.net In the synthesis of bioactive bergamotane sesquiterpenes like massarinolin A, an enantioselective organocatalyzed Diels-Alder reaction was a key step in installing the initial stereogenic center with high enantiomeric excess. researchgate.net This approach, which builds the core structure with inherent stereocontrol, is a powerful method for accessing enantiopure spirocyclic compounds.

Another powerful technique involves the stereoselective ring-opening of precursor epoxides. The synthesis of the natural product oxetin (B1210499) and its stereoisomers illustrates this principle, where the regio- and stereoselective ring-opening of an epoxide with an azide (B81097) nucleophile was a pivotal step. acs.org This was followed by a Williamson etherification to form the oxetane ring. acs.org This strategy highlights how stereocenters established in an acyclic precursor can be translated into a complex cyclic system.

Furthermore, nucleophilic additions to spirocyclic ketones related to the this compound scaffold have been shown to proceed with high diastereoselectivity. In studies toward the synthesis of (±)-ovalicin, which features a 1-oxaspiro[2.5]octan-4-one core, the addition of an alkenyllithium reagent to the ketone was investigated. nih.gov The stereochemical outcome of this addition was found to be directed by the existing stereochemistry of an adjacent alkoxy group at the C6 position, demonstrating substrate-controlled diastereoselectivity. nih.gov This principle is directly applicable to transformations of an oxidized precursor, 6-oxaspiro[3.4]octan-8-one, where the existing ring geometry would influence the facial selectivity of nucleophilic attack.

The diastereoselective addition of diazomethane (B1218177) to β-ketophosphonates bearing cyclic moieties also serves as a model for creating stereocenters adjacent to a spiro-carbon. frontiersin.org For instance, the reaction with diethyl (2-oxocyclopentyl)phosphonate resulted in the formation of oxiranes with a diastereomeric ratio of 3.3:1. frontiersin.org The stereoselectivity of such additions is influenced by steric interactions and the potential for coordination between the incoming reagent and existing functional groups. frontiersin.org

Precursor TypeReactionKey FeatureOutcomeReference
Dienophile/DieneOrganocatalyzed Diels-AlderEnantioselective catalystHigh enantiomeric excess in product researchgate.net
Spirocyclic KetoneNucleophilic Addition (Alkenyllithium)Substrate control by adjacent alkoxy groupHigh diastereoselectivity nih.gov
Cyclic β-KetophosphonateAddition of DiazomethaneSteric and electronic controlDiastereoselective oxirane formation (d.r. 3.3:1) frontiersin.org
Allylic AlcoholEpoxidation / Ring OpeningRegio- and stereoselective epoxide openingAccess to specific stereoisomers acs.org

Catalytic Transformations and Cross-Coupling Reactions

Catalytic methods offer efficient and selective pathways for the synthesis and functionalization of the 6-oxaspiro[3.4]octane skeleton. These transformations are crucial for introducing molecular diversity and for forging carbon-carbon and carbon-heteroatom bonds under mild conditions.

A noteworthy catalytic strategy for creating related spirocycles involves a copper-catalyzed borylative cyclization of aliphatic alkynes. nih.govrsc.org This method has been used to prepare a variety of spiromethylenecyclobutanes, including spiro[3.4]octane derivatives, in good to excellent yields. nih.govrsc.org The resulting boromethylene unit is exceptionally versatile and can participate in a range of subsequent palladium-catalyzed cross-coupling reactions to introduce aryl or other functional groups. nih.govrsc.org This two-step sequence represents a powerful approach for the catalytic functionalization of the spirocyclic core.

Gold catalysis has also been utilized in the synthesis of related spirocyclic systems. For example, a gold-catalyzed reaction of alkynyl phosphonates derived from tertiary propargyl alcohols, such as 1-ethynylcyclopentan-1-ol, leads to the formation of phosphonate-substituted oxetan-3-ones. rsc.org This transformation proceeds through a catalytic cycle to construct the strained oxetane ring present in the 6-oxaspiro[3.4]octane system. rsc.org

For functionalized spirocycles, cross-coupling reactions are a primary tool for modification. The hydroxyl group of this compound can be converted into a suitable leaving group, such as a tosylate or triflate, or into a boronic ester to enable cross-coupling. Patent literature describes the use of Suzuki-Miyaura cross-coupling conditions on related aza-spirocyclic systems to form carbon-carbon bonds with unsaturated rings. google.com Similarly, Buchwald-Hartwig amination is used to couple free amines with heteroaromatic halides to generate more complex structures. google.com These well-established catalytic cross-coupling reactions are directly applicable to suitably functionalized derivatives of this compound.

The development of catalytic systems that control reaction outcomes is a central theme in modern synthesis. Dual catalytic systems, such as the vitamin B12/Nickel system used for the regioselective ring-opening of epoxides, demonstrate how the choice of catalyst can precisely determine the reaction pathway. researchgate.net While not performed on this compound itself, such catalytic systems could be adapted for transformations involving this scaffold, for instance, in the ring-opening of a derived epoxide.

Reaction TypeCatalyst SystemSubstrateProductReference
Borylative CyclizationCopper(I) / NHC LigandAliphatic AlkyneSpiro-borylmethylenecyclobutane nih.govrsc.org
Cross-CouplingPalladium CatalystBorylated SpirocycleArylated/Functionalized Spirocycle nih.govrsc.org
CyclizationGold(I) CatalystAlkynyl PhosphonatePhosphonate-substituted Oxetan-3-one rsc.org
C-C CouplingPalladium CatalystTosylated Spiro-alcoholUnsaturated Spirocycle google.com
C-N CouplingPalladium Catalyst (Buchwald-Hartwig)Spiro-amineN-Aryl Spirocycle google.com

Investigation of Regioselectivity and Stereoselectivity in Chemical Processes

Understanding and controlling the regioselectivity and stereoselectivity of reactions involving this compound and its precursors are paramount for its effective use in synthesis. The rigid, strained nature of the spiro-oxetane framework often leads to high levels of selectivity.

Regioselectivity is a key consideration in reactions such as the ring-opening of epoxides, which can be precursors to the this compound system. The regioselective ring-opening of epoxides with various nucleophiles is a well-established method for producing β-hydroxy functional groups. beilstein-journals.org The outcome is typically governed by electronic and steric factors (the anti-Markovnikov or Markovnikov pathway), which can be modulated by the choice of catalyst. For instance, a gallium(III) triflate catalyst promotes the highly regioselective opening of epoxides with thiols under solvent-free conditions. beilstein-journals.org In another example, a dual cobalt/nickel catalytic system was specifically designed to control the regioselectivity of cross-electrophile coupling with aryl epoxides, favoring the formation of linear over branched products by attacking the less sterically hindered side. researchgate.net

Stereoselectivity in the formation of the 6-oxaspiro[3.4]octane ring system is often dictated by the stereochemistry of its precursors. As mentioned previously, the stereochemical outcome of nucleophilic additions to related spirocyclic ketones is heavily influenced by pre-existing stereocenters. nih.gov The directing effect of a C6-alkoxy group in the 1-oxaspiro[2.5]octan-4-one system forces the incoming nucleophile to attack from the less hindered face, leading to a single major diastereomer. nih.gov This substrate-controlled stereoselectivity is a common feature in the chemistry of rigid cyclic and polycyclic systems.

Catalyst control is another powerful tool for determining stereochemistry. The use of chiral bidentate directing groups in the construction of oxaspirocycles allows for the stereoselective formation of sterically hindered products. rsc.org Similarly, organocatalysis, as seen in the enantioselective Diels-Alder reaction to form a precursor to an oxaspiro[3.4]octane-containing natural product, imprints chirality on the molecule from an early stage. researchgate.net

The high regioselectivity observed in the copper-catalyzed borylative cyclization to form spiromethylenecyclobutanes is also noteworthy. nih.gov The reaction proceeds with a strong preference for the formation of a five-membered ring fused to the cyclobutane (β-regioselectivity), with little to no formation of the alternative α-regioselective product. nih.gov This selectivity is attributed to the specific nature of the borylcupration of the alkyne and the subsequent intramolecular substitution.

ProcessKey FactorSelectivity TypeObservationReference
Epoxide Ring-OpeningCatalyst (Co/Ni dual system)RegioselectivitySelective formation of linear alcohol product researchgate.net
Nucleophilic AdditionSubstrate (C6-alkoxy group)DiastereoselectivityAddition occurs anti to the directing group nih.gov
Borylative CyclizationCatalyst (Cu/NHC) & SubstrateRegioselectivityHigh β-selectivity (14.2:1 ratio) nih.gov
CycloadditionCatalyst (Chiral Organocatalyst)EnantioselectivityHigh ee in the cycloadduct researchgate.net
Epoxide Ring-OpeningCatalyst (Ga(OTf)₃)Regio- and StereoselectivitySelective opening by thiols beilstein-journals.org

Computational and Theoretical Investigations of 6 Oxaspiro 3.4 Octan 8 Ol

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the molecular properties of complex structures like 6-Oxaspiro[3.4]octan-8-ol. These methods allow for a detailed examination of the molecule's electronic structure, which governs its stability, conformation, and reactivity. By solving approximations of the Schrödinger equation, researchers can model various chemical phenomena at the atomic level, providing insights that are often difficult to obtain through experimental means alone.

Conformational Analysis and Energy Landscapes of the Spirocyclic System

The spirocyclic core of this compound, which features a four-membered oxetane (B1205548) ring fused to a five-membered cyclopentane (B165970) ring, imposes significant conformational constraints. Understanding the molecule's preferred three-dimensional structures is crucial, as conformation dictates its physical properties and biological interactions.

Conformational analysis through computational methods involves mapping the potential energy surface of the molecule to identify stable low-energy conformers and the energy barriers between them. This is typically achieved using methods like molecular mechanics (MM) for an initial broad search, followed by more accurate quantum mechanical calculations (like DFT) for geometry optimization of the most plausible conformers. mdpi.com For spirocyclic systems, the rigidity of the fused rings limits the conformational freedom. nih.gov The cyclopentane ring in the spiro[3.4]octane system is known to exist in envelope or twist conformations, while the oxetane ring is slightly puckered.

Reaction Mechanism Elucidation and Transition State Characterization

Theoretical chemistry provides indispensable tools for mapping the detailed pathways of chemical reactions. For a molecule like this compound, this includes investigating its formation (synthesis) and its subsequent reactivity. DFT calculations are commonly used to locate the structures of reactants, products, intermediates, and, most importantly, the transition states (TS) that connect them. mdpi.comd-nb.info The energy of the highest transition state determines the kinetic feasibility of a proposed reaction pathway.

The formation of spirocycles has been a subject of intense mechanistic investigation using computational methods. nih.gov For example, DFT calculations have been used to explore palladium-catalyzed spiroannulation reactions, successfully identifying the rate-determining step and rationalizing the role of additives and solvents. researchgate.net Other studies have focused on (3+2) cycloaddition reactions to form spiroheterocycles, where computation helped elucidate the chemo-, regio-, and stereoselectivities by calculating the activation energies for competing pathways. d-nb.info

For this compound, key reactions for computational study would include the formation of the spiro-oxetane ring, which can occur via mechanisms like the Paternò–Büchi reaction, and reactions of the hydroxyl group. tandfonline.com Computational elucidation of a reaction mechanism involves:

Proposing Plausible Pathways: Based on chemical principles, one or more potential reaction pathways are proposed.

Locating Stationary Points: The geometries of all species (reactants, intermediates, TS, products) along these pathways are optimized.

Calculating Energies: The relative energies of these species are calculated to create a reaction energy profile.

Verifying Transition States: Frequency calculations are performed to confirm that a TS structure has exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

A hypothetical DFT study on the formation of the related 6-oxaspiro[3.4]octan-8-one from a diazoketone and an alkene via a Wolff rearrangement and subsequent [2+2] cycloaddition could reveal the energy barriers involved, explaining the observed product distribution. uni.lu

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Vibrational Frequencies)

Quantum chemical calculations have become a standard tool for predicting spectroscopic data, which is invaluable for structure elucidation and verification.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a powerful application of DFT. The most common approach is the Gauge-Including Atomic Orbital (GIAO) method. acs.orgnih.gov The process involves:

Optimizing the molecular geometry at a suitable level of theory.

Performing a GIAO calculation on the optimized structure to compute the absolute magnetic shielding tensors for each nucleus.

Converting the calculated shielding values (σ) to chemical shifts (δ) by referencing them against the calculated shielding of a standard, typically tetramethylsilane (B1202638) (TMS), using the formula: δ = σ_ref - σ_calc.

Often, a linear regression analysis comparing calculated and experimental shifts for a set of known compounds is used to derive a scaling factor for improved accuracy. numberanalytics.comnih.gov

Recent advancements integrate DFT calculations with machine learning models, such as graph neural networks, to predict chemical shifts with even greater accuracy and speed. uni.lu While a specific GIAO-DFT study for this compound is not published, the methodology has been successfully applied to numerous complex organic molecules, including other spirocycles, proving essential in assigning stereochemistry and resolving structural ambiguities. frontiersin.org

IR Vibrational Frequencies: Theoretical IR spectra can be calculated from the second derivatives of the energy with respect to atomic displacements. The process yields a set of vibrational frequencies and their corresponding intensities. Due to the harmonic approximation used in most calculations and other systematic errors, calculated frequencies are often higher than experimental values. Therefore, they are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP functionals) to improve agreement with experiment. These calculations are crucial for identifying characteristic functional group vibrations and confirming structural features.

Molecular Modeling for Structure-Property Relationships

Molecular modeling encompasses a range of computational techniques used to represent and simulate molecular structures and their interactions, providing a bridge between a molecule's three-dimensional architecture and its macroscopic properties. acs.org For this compound, modeling is key to understanding how its unique spirocyclic scaffold influences its physicochemical and potential biological properties.

The inherent rigidity and three-dimensionality of spirocycles are major points of interest in fields like drug discovery. nih.gov Unlike flat aromatic rings, spiro-fused rings project substituents into distinct vectors in 3D space. Molecular modeling can quantify this spatial arrangement, analyzing parameters such as bond lengths, bond angles, and dihedral angles.

Structure-property relationship studies often focus on:

Lipophilicity and Solubility: Modeling can predict how the replacement of common groups (like a gem-dimethyl) with a spiro-oxetane affects properties like the partition coefficient (LogP) and aqueous solubility. Oxetanes are known to often decrease lipophilicity and increase solubility.

Metabolic Stability: The spirocyclic core can enhance metabolic stability by blocking sites susceptible to enzymatic attack (e.g., by cytochrome P450 enzymes). Modeling can help identify these sites and predict their accessibility.

Binding Interactions: If the molecule is a ligand for a biological target, molecular docking simulations can predict its binding mode and affinity. The rigid, 3D nature of a spirocycle can lead to highly specific and potent interactions with protein binding pockets. nih.gov

For example, computational studies on spirocyclic chromanes identified key structural features necessary for their antimalarial activity and helped rationalize their physicochemical profiles. acs.org

In Silico Property Prediction Methodologies

Several important physicochemical properties of this compound can be estimated using in silico (computational) models without the need for laboratory experiments. These models are typically based on the molecule's 2D structure and use fragment-based or topological algorithms to calculate properties relevant to its behavior in biological systems. Public databases like PubChem provide pre-calculated values for many of these parameters. researchgate.netnih.gov

Below is a table of computationally predicted properties for this compound.

PropertyPredicted ValueMethodology/Description
Molecular Formula C₇H₁₂O₂The count of each element in the molecule.
Molecular Weight 128.17 g/mol The sum of the atomic weights of all atoms in the molecule.
XLogP3 0.4A computed value for the logarithm of the octanol/water partition coefficient (LogP), which is a measure of lipophilicity.
Hydrogen Bond Donors 1The number of atoms (in this case, the hydroxyl oxygen) that can donate a hydrogen atom to a hydrogen bond. researchgate.netnih.gov
Hydrogen Bond Acceptors 2The number of atoms (the ether oxygen and the hydroxyl oxygen) that can accept a hydrogen atom in a hydrogen bond. researchgate.netnih.gov
Rotatable Bond Count 1The number of bonds that allow free rotation, which influences conformational flexibility.
Topological Polar Surface Area (TPSA) 29.5 ŲThe surface area of polar atoms (oxygen and nitrogen) in a molecule, which correlates with drug transport properties.
Molar Refractivity 34.3 cm³A measure of the total polarizability of a mole of a substance.
Data sourced from the PubChem database for CID 155896297. nih.gov

These predicted values provide a preliminary assessment of the molecule's drug-likeness. For instance, the low XLogP3 value suggests good water solubility, and the TPSA is well within the range typically associated with good cell membrane permeability.

Chirality and Stereochemical Predictions Utilizing Computational Models

The this compound molecule is chiral, with a stereocenter at the C8 carbon bearing the hydroxyl group. The spiro atom itself (C4) can also be a stereocenter if the substitution pattern on the rings breaks the plane of symmetry. Predicting and confirming the absolute configuration of such chiral molecules is a significant challenge that can be addressed with computational models. rsc.org

The primary methods for computational stereochemical analysis involve the prediction of chiroptical properties, which are spectroscopic responses that depend on a molecule's chirality.

Electronic Circular Dichroism (ECD): ECD spectroscopy measures the differential absorption of left- and right-circularly polarized light. Time-dependent DFT (TD-DFT) is the most common method for predicting ECD spectra. rsc.org The procedure involves calculating the excited states of the molecule and their corresponding rotatory strengths. The calculated spectrum for a specific enantiomer (e.g., R) is then compared to the experimental spectrum. A match between the signs and shapes of the spectral bands allows for the unambiguous assignment of the absolute configuration. acs.org This method has been successfully applied to assign the configuration of complex spirocyclic natural products. researchgate.net

Vibrational Circular Dichroism (VCD): VCD is the vibrational (infrared) analogue of ECD. It measures the differential absorption of left- and right-circularly polarized infrared radiation. DFT calculations can predict VCD spectra with high accuracy. Comparing the calculated spectrum of a chosen enantiomer with the experimental VCD spectrum provides a reliable method for determining absolute configuration.

Optical Rotation (OR): The calculation of specific optical rotation at a single wavelength (often the sodium D-line at 589 nm) is another tool. While computationally less intensive than a full ECD or VCD spectrum, its application can sometimes be less reliable due to its sensitivity to conformational changes and solvent effects. rsc.orgresearchgate.net

For a molecule like this compound, a computational study would first involve a thorough conformational search for the R (or S) enantiomer. Then, ECD and/or VCD spectra would be calculated for the most stable conformers and averaged based on their predicted Boltzmann populations. mdpi.com This final, averaged spectrum would then be compared to the experimental data to make a definitive stereochemical assignment.

Role As a Synthetic Intermediate and Building Block in Advanced Organic Synthesis

Precursor for the Synthesis of Complex Molecular Architectures

The oxaspiro[3.4]octane core is a key structural motif found in a variety of intricate molecules. While the alcohol functional group in 6-Oxaspiro[3.4]octan-8-ol provides a reactive handle for further transformations, its ketone precursors, such as 6-oxaspiro[3.4]octan-5-one or 6-oxaspiro[3.4]octan-1-one, are often the initial targets in synthetic pathways. These ketones can be readily converted to the corresponding alcohol via reduction reactions.

The oxaspiro[3.4]octane skeleton is a recurring feature in several complex and biologically active natural products. Its incorporation is crucial for achieving the specific three-dimensional structure responsible for their biological function.

A prominent example is found in the family of bergamotane sesquiterpenes, which includes massarinolin A and various purpurolides. researchgate.netrsc.orgrsc.org These compounds contain a condensed and synthetically challenging ring system that includes an oxaspiro[3.4]octane moiety. researchgate.netrsc.org The total synthesis of these natural products showcases the importance of this spirocyclic unit. For instance, the synthesis of massarinolin A involves a flow photochemical Wolff rearrangement to construct a key intermediate that ultimately leads to the formation of the oxaspiro[3.4]octane core. rsc.orgrsc.org The presence of this scaffold is integral to the antibacterial activity of massarinolin A and the anti-obesity properties of certain purpurolides. rsc.orgrsc.org

Furthermore, derivatives of the oxaspiro[3.4]octane system serve as versatile precursors to other important synthetic intermediates. For example, spirocyclic compounds formed from Wolff rearrangements can undergo a Baeyer–Villiger oxidation. mdpi.com This reaction converts a cyclobutanone (B123998) ring within the spiro system into a γ-butyrolactone, yielding structures like 1,7-dioxaspiro[4.4]nonan-1-ones, which are themselves valuable building blocks for other natural products. mdpi.com

Table 1: Examples of Natural Products Featuring the Oxaspiro[3.4]octane Core
Natural Product FamilySpecific Compound(s)Key Structural FeaturesReported Biological RelevanceSource Index
Bergamotane SesquiterpenesMassarinolin A, Purpurolides B, D, EContains a bicyclo[3.1.1]heptane fused with an oxaspiro[3.4]octane and a dioxaspiro[4.4]nonane.Massarinolin A exhibits activity against Gram-positive bacteria; Purpurolides show inhibitory activity against pancreatic lipase. researchgate.netrsc.orgrsc.org

The development of chemical libraries with diverse, three-dimensional structures is a cornerstone of modern drug discovery. Spirocyclic compounds are particularly prized for this purpose because they occupy a region of chemical space distinct from the flat, aromatic compounds that have traditionally dominated screening libraries. researchgate.net

The rigid framework of this compound offers several advantages for library synthesis:

Three-Dimensionality : Unlike planar aromatic systems, the spiro center enforces a three-dimensional arrangement of substituents, which can lead to enhanced binding specificity and selectivity for biological targets like enzymes and receptors. chemrxiv.org

Conformational Restriction : The limited conformational freedom of the spirocyclic system allows for a more predictable orientation of appended functional groups, aiding in rational drug design and the establishment of structure-activity relationships. researchgate.net

Novel Scaffolds : The oxaspiro[3.4]octane core serves as a novel bioisostere for more common cyclic structures found in existing drugs. chemrxiv.org For example, related azaspirocycles have been successfully used as substitutes for piperazine (B1678402) rings, leading to improved drug properties. chemrxiv.org

The alcohol group of this compound and the reactive sites on its carbon framework provide convenient points for diversification, allowing chemists to attach a wide array of chemical moieties using standard synthetic transformations to rapidly generate a library of unique compounds for biological screening.

Enabling New Chemical Reactions and Methodologies via its Unique Scaffold

The synthesis of the 6-oxaspiro[3.4]octane core itself has spurred the development and application of elegant chemical methodologies. A key strategy involves a tandem sequence initiated by a Wolff rearrangement. mdpi.com In this process, a precursor such as a 3-diazochroman-4-one is treated with a rhodium(II) catalyst, leading to the expulsion of nitrogen gas and a rearrangement to form a highly reactive ketene (B1206846) intermediate. This ketene can then be trapped in situ by an alkene via a [2+2] cycloaddition reaction to construct the strained cyclobutanone ring of the 6-oxaspiro[3.4]octane system. mdpi.com

The unique geometry of the spirocyclic scaffold, which forces the two rings into a nearly perpendicular alignment, creates a distinct conformational landscape that influences the molecule's reactivity. This inherent stereoelectronic control can be harnessed for asymmetric induction in catalytic processes. Furthermore, the strained four-membered ring within the scaffold can undergo specific ring-opening reactions, providing access to other complex molecular architectures.

Potential Applications in Advanced Materials Science (General Exploration)

While primarily explored in the context of organic synthesis and medicinal chemistry, the unique structural properties of this compound suggest potential applications in materials science, particularly in the field of polymer chemistry.

Research into other spirocyclic monomers has revealed significant advantages in polymer synthesis. One of the most notable is the potential for ring-opening polymerization to occur with minimal shrinkage or even an expansion in volume. tandfonline.com This is a critical advantage over conventional addition polymerizations, which typically involve significant volume reduction, leading to internal stress, microvoids, and reduced mechanical strength in the final material. tandfonline.com Spiro-orthoesters, for example, are used as expanding monomers in 3D printing resins to produce high-precision parts with excellent surface finishes and reduced stress. rsc.org

Furthermore, the incorporation of rigid spirocyclic units into polymer backbones can dramatically enhance the material's properties. Studies on polyacetal ethers have shown that polymers containing spirocyclic acetals exhibit significantly higher glass transition temperatures (Tg) compared to their non-spirocyclic counterparts, a direct result of the increased rigidity conferred by the spiro junction. rsc.orgresearchgate.net

Table 2: Comparison of Polymer Properties Based on Monomer Structure
Polymer TypeMonomer TypeKey Structural FeatureImpact on Polymer PropertiesSource Index
Polyacetal EthersPentaerythritol (PTOL)-basedSpirocyclic acetal (B89532) unitsHigher glass transition temperature (Tg) of 108–152 °C due to rigid backbone. More resistant to hydrolysis. rsc.orgresearchgate.net
Polyacetal EthersDi-trimethylolpropane (di-TMP)-basedCyclic (non-spiro) acetal unitsLower glass transition temperature (Tg) of 68–98 °C. rsc.orgresearchgate.net
Poly(ether-esters)Bifunctional spiro-orthoesterSpirocyclic orthoesterMinimizes shrinkage stress during photopolymerization; enables high-precision 3D printing. rsc.org

Given these precedents, this compound could potentially be utilized as a specialty monomer. Its alcohol functional group could serve as a polymerization site, allowing the rigid spirocyclic core to be integrated into polyesters, polyurethanes, or other polymers. This could lead to the development of new materials with enhanced thermal stability, improved mechanical strength, and low-shrinkage characteristics for applications in high-performance adhesives, composites, and advanced manufacturing. tandfonline.com

Mechanistic Insights into Biological Interactions of 6 Oxaspiro 3.4 Octan 8 Ol and Its Derivatives

Molecular Target Identification and Binding Modes

The oxetane (B1205548) ring, a core feature of 6-Oxaspiro[3.4]octan-8-ol, is increasingly recognized for its role in drug discovery. acs.org It can influence a compound's physicochemical properties, including solubility and metabolic stability, which are crucial for biological activity. acs.org

Derivatives containing the oxetane motif have shown interactions with various enzyme active sites. For instance, an oxetane-containing compound demonstrated potent inhibition of MMP-13, a matrix metalloproteinase. acs.org Docking studies suggest that the oxetane ring in this inhibitor orients towards the Zn2+ ion in the enzyme's active site, potentially chelating the metal ion. acs.org This interaction is noteworthy as it contributes to the inhibitor's selectivity. acs.org

In another example, a cocrystal structure of an oxetane-containing inhibitor with the enzyme EZH2 revealed that the oxetane substituent occupies a specific cavity in the protein. acs.org This binding is stabilized by potential CH−π interactions between the polarized C-H groups of the oxetane and the side chains of two tyrosine residues. acs.org

Fungal metabolites containing oxa-spiro cores, such as ovalicin, are known to inhibit methionine aminopeptidase (B13392206) type 2 (MetAP2) through the formation of a covalent bond between a reactive epoxide group and a histidine residue in the active site. nih.gov While structurally different from this compound, this highlights a mechanism by which spirocyclic structures can achieve enzyme inhibition.

The biosynthesis of some natural products involves oxidative cyclization to form oxa-spiro cores, a process catalyzed by enzymes like P450s. scispace.com This indicates that enzymes can recognize and process precursors to form such spirocyclic systems. scispace.com

Table 1: Examples of Oxetane Derivatives and their Enzyme Interactions

Compound/Derivative Class Target Enzyme Key Interaction Details
MMP-13 Inhibitor Matrix Metalloproteinase-13 (MMP-13) Oxetane ring orients towards and may chelate the Zn2+ ion in the active site. acs.org
EZH2 Inhibitor Enhancer of zeste homolog 2 (EZH2) Oxetane substituent occupies a protein cavity, stabilized by CH−π interactions with tyrosine residues. acs.org
Ovalicin Methionine aminopeptidase type 2 (MetAP2) Covalent bond formation between an epoxide on the spirocycle and a histidine residue. nih.gov

The structural features of this compound and its analogs make them candidates for interaction with various receptor binding pockets. The replacement of common structural motifs with spirocyclic oxetanes can alter the binding affinity and selectivity for receptors.

While direct studies on this compound binding to muscarinic receptors are not extensively detailed in the provided results, the broader class of spirocyclic compounds has been explored as ligands for G-protein coupled receptors (GPCRs), which include muscarinic receptors. The rigid, three-dimensional nature of the spirocyclic core can provide a well-defined orientation of functional groups for optimal interaction with the amino acid residues within a receptor's binding pocket.

For example, research on piperazine (B1678402) and 3,8-diazabicyclo[3.2.1]octane derivatives binding to the μ-opioid receptor, another GPCR, highlights the importance of the ring structure in orienting substituents to interact with hydrophobic pockets and avoid steric clashes within the receptor. science.gov This principle can be extrapolated to the potential interactions of this compound derivatives with muscarinic or other receptors. The introduction of the oxetane ring can influence the basicity of nearby amine groups, a property that is often critical for receptor binding, particularly for aminergic receptors like the muscarinic receptors. acs.org

The interaction of a ligand with its molecular target, be it an enzyme or a receptor, initiates a cascade of intracellular signaling events. Derivatives of this compound can modulate these pathways through their primary binding interactions.

For instance, a compound that inhibits an enzyme in a signaling cascade will naturally lead to a downstream modulation of that pathway. The inhibition of MMP-13 by an oxetane-containing compound would affect signaling pathways involved in tissue remodeling and inflammation where MMP-13 plays a role. acs.org

Similarly, engagement with a GPCR like a muscarinic receptor would trigger a conformational change in the receptor, leading to the activation of associated G-proteins and subsequent downstream signaling cascades, which can involve second messengers like cyclic AMP (cAMP) or inositol (B14025) triphosphate (IP3). The nature and extent of this modulation would depend on the specific receptor subtype and whether the compound acts as an agonist or antagonist.

Structure-Activity Relationship (SAR) Studies for Biological Recognition

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule relates to its biological activity. For this compound derivatives, SAR studies focus on how modifications to the spirocyclic core and its substituents affect interactions with biological targets.

Stereochemistry plays a pivotal role in the biological activity of chiral molecules like this compound. The spatial arrangement of atoms can significantly impact how a molecule fits into a binding site.

In a study of an EZH2 inhibitor, the stereochemistry of the carbon atom adjacent to the oxetane ring was found to be critical for binding. acs.org The (+)-(R) enantiomer was 16-fold more potent than its (-)-(S) enantiomer, highlighting the high degree of stereoselectivity in the protein-ligand interaction. acs.org This difference in potency underscores the importance of a precise three-dimensional fit for effective molecular recognition. acs.org

The replacement of a carbonyl group with an oxetane ring is a common bioisosteric substitution. acs.org This change can lead to improved metabolic stability while maintaining or improving binding affinity due to the similar dipole moments and hydrogen bond accepting capabilities of the two groups. acs.org

In the development of MMP-13 inhibitors, the introduction of a methoxymethyl-oxetane substituent was a key modification that improved solubility and metabolic properties, as well as providing a better fit into the protein pocket. acs.org This demonstrates how functional group modifications can concurrently optimize both pharmacokinetic and pharmacodynamic properties.

The choice of building blocks for synthesizing oxetane-containing compounds can influence the types of functional groups that can be introduced. acs.org The majority of oxetane-containing compounds in drug discovery are substituted at the 3-position, often due to the synthetic accessibility of 3-amino-oxetane and oxetan-3-one building blocks. acs.org The development of new synthetic methods is expanding the possibilities for functional group modifications at other positions on the oxetane ring. acs.org

Table 2: Impact of Functional Group Modifications on Biological Activity

Structural Modification Effect on Biological Interaction Example
Carbonyl to Oxetane Bioisosterism Can improve metabolic stability while maintaining binding affinity. acs.org General strategy in medicinal chemistry. acs.org
Introduction of Methoxymethyl-oxetane Improved solubility, metabolic properties, and fit into the protein pocket. acs.org Development of MMP-13 inhibitors. acs.org
Substitution at the 3-position of the oxetane ring Common modification due to synthetic accessibility. acs.org Use of 3-amino-oxetane and oxetan-3-one building blocks. acs.org

Future Research Directions and Emerging Opportunities for 6 Oxaspiro 3.4 Octan 8 Ol

Development of Next-Generation, Highly Efficient and Sustainable Synthetic Routes

Current synthetic methods for spirocyclic compounds can be resource-intensive. A primary focus for future research will be the development of more efficient and environmentally benign synthetic pathways to 6-Oxaspiro[3.4]octan-8-ol and its derivatives. The goal is to move beyond traditional multi-step procedures towards more streamlined approaches.

Key research objectives include:

Catalytic Strategies: Investigating novel organocatalytic, biocatalytic, and transition-metal-catalyzed reactions to construct the spirocyclic core in a single step. This could involve cascade or domino reactions that form multiple bonds simultaneously.

Atom Economy: Designing synthetic routes that maximize the incorporation of atoms from starting materials into the final product, thereby minimizing waste.

Renewable Feedstocks: Exploring the use of bio-based starting materials to reduce reliance on petrochemical sources.

Flow Chemistry: Implementing continuous flow manufacturing processes to improve reaction control, enhance safety, and facilitate scalable production.

Table 1: Comparison of Synthetic Strategy Focus Areas
StrategyDescriptionPotential Advantages
One-Pot SynthesesCombining multiple reaction steps in a single reactor without isolating intermediates.Reduced solvent use, lower energy consumption, increased time efficiency.
Photoredox CatalysisUtilizing visible light to drive chemical transformations under mild conditions.High selectivity, access to unique reaction pathways, improved sustainability.
Enzymatic SynthesisEmploying enzymes as catalysts for specific transformations, such as asymmetric reduction to form the alcohol.High stereoselectivity, mild reaction conditions, biodegradable catalysts.

Comprehensive Exploration of Under-Represented Chemical Space within Oxaspiro[3.4]octanes

The rigid, three-dimensional nature of the oxaspiro[3.4]octane scaffold makes it an ideal candidate for exploring new areas of chemical space, moving away from the predominantly "flat" molecules often found in compound libraries. researchgate.net Future work should focus on creating diverse libraries of this compound derivatives to probe new biological and material properties.

Opportunities for expansion include:

Scaffold Decoration: Systematically modifying the core structure by introducing a wide range of functional groups at various positions on both the oxetane (B1205548) and cyclopentane (B165970) rings.

Bioisosteric Replacement: Substituting parts of the molecule with other chemical groups that retain similar biological activity but may improve physicochemical properties. For instance, related aza- and thia-spiro[3.4]octanes have been synthesized as surrogates for common drug modules like piperazine (B1678402) and morpholine. researchgate.net

Library Synthesis: Utilizing parallel synthesis techniques to rapidly generate a large number of analogs for screening. The novelty and rigidity of these spirocycles make them excellent scaffolds for library preparation in drug discovery. researchgate.net

Advancements in Asymmetric Synthesis Methodologies for Chiral Control

The hydroxyl group at the C8 position of this compound creates a chiral center, meaning the molecule can exist as two non-superimposable mirror images (enantiomers). Since enantiomers of a drug can have vastly different biological effects, controlling the stereochemistry during synthesis is crucial. nih.govchemrxiv.org

Future research should prioritize the development of robust asymmetric syntheses to access specific enantiomers of this compound with high purity. Key areas of focus are:

Chiral Catalysis: Employing chiral metal complexes or organocatalysts to direct the formation of one enantiomer over the other.

Chiral Pool Synthesis: Starting from readily available, enantiomerically pure natural products to build the desired spirocyclic structure.

Substrate-Controlled Diastereoselective Reactions: Designing synthetic intermediates where the existing stereocenters influence the creation of new ones, leading to precise control over the final product's 3D architecture.

Resolution Techniques: Developing more efficient methods for separating racemic mixtures, such as chiral chromatography.

Integration of High-Throughput Screening with Computational Design for Novel Functionalization

To efficiently explore the potential of this compound derivatives, modern drug discovery techniques are essential. Combining computational modeling with high-throughput screening (HTS) can accelerate the identification of new functional molecules. youtube.comyoutube.com HTS uses robotics and automation to test millions of compounds against a biological target in a short period, a process that once took months can now be completed in weeks. youtube.com

This integrated approach would involve:

Virtual Screening: Using computer algorithms to predict the binding affinity of a virtual library of this compound analogs against specific protein targets. This helps prioritize which compounds to synthesize.

Quantitative High-Throughput Screening (qHTS): Screening physical compound libraries in a concentration-responsive manner to identify "hits" with potent activity. nih.gov

Iterative Design-Synthesize-Test Cycles: Using the data from HTS to inform the design of the next generation of compounds, creating a feedback loop that rapidly optimizes for desired properties.

Table 2: Modern vs. Traditional Compound Discovery Workflow
StageTraditional ApproachIntegrated HTS & Computational Approach
Lead Identification Slow, manual testing of a small number of compounds.Rapid screening of millions of compounds via automated HTS. youtube.com
Compound Design Based on intuition and limited structure-activity relationship data.Guided by predictive computational models and large datasets from HTS.
Optimization Lengthy, iterative synthesis and testing cycles.Streamlined optimization through data-driven design and parallel synthesis.

Expanding the Scope of Chemical Reactivity and Functionalization at Diverse Positions

A deep understanding of the chemical reactivity of the this compound scaffold is necessary to unlock its full potential. Future studies should systematically investigate the selective functionalization at each position of the molecule.

Key reactive sites and potential transformations include:

The Hydroxyl Group (C8): This group can be readily converted into esters, ethers, or halides, or oxidized to a ketone. These transformations allow for the attachment of various payloads or modulating groups.

The Oxetane Ring: The strained four-membered ring is susceptible to ring-opening reactions initiated by nucleophiles or acids. This provides a powerful method for introducing new functionalities and creating more complex molecular architectures, a strategy used in the synthesis of other spirocyclic systems. mdpi.com

C-H Functionalization: Modern synthetic methods could enable the direct conversion of carbon-hydrogen bonds on the cyclopentane ring into new functional groups (e.g., C-C, C-N, or C-O bonds), offering a highly efficient way to create novel analogs without pre-functionalized starting materials.

Elucidation of Novel Biological Interaction Mechanisms at the Molecular Level

Should derivatives of this compound show promising biological activity, a critical future direction will be to understand their mechanism of action at the molecular level. The rigid conformation of the spirocyclic core can lead to highly specific interactions with biological targets, making it an excellent probe for studying protein function.

Techniques to achieve this include:

X-ray Crystallography and Cryo-EM: Determining the three-dimensional structure of the compound bound to its target protein, revealing precise binding modes and key intermolecular interactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Studying the compound-target interaction in solution to understand dynamic processes and confirm binding sites.

Computational Docking and Molecular Dynamics: Simulating the interaction between the compound and its target to predict binding poses and rationalize structure-activity relationships.

Chemical Proteomics: Using functionalized probes based on the this compound scaffold to identify its protein targets within a complex biological system.

Q & A

Basic Questions

Q. What spectroscopic methods are recommended for confirming the structural identity of 6-Oxaspiro[3.4]octan-8-ol?

  • Answer : Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are primary methods for structural confirmation. 1^1H and 13^13C NMR provide detailed information on proton and carbon environments, while high-resolution MS validates molecular weight and fragmentation patterns. For spirocyclic compounds, coupling constants in NMR can confirm stereochemistry and ring strain. Cross-validation with infrared (IR) spectroscopy or X-ray crystallography (if crystalline) is advised for ambiguous cases .

Q. What safety precautions are critical when handling this compound in the laboratory?

  • Answer : Use protective gloves (chemical-resistant materials), eye protection (goggles), and lab coats to avoid skin/eye contact. Ensure proper ventilation to minimize inhalation risks. Avoid dust formation during handling, and store away from oxidizing agents or heat sources. Refer to Safety Data Sheets (SDS) for specific hazard classifications, which may include acute toxicity or irritation warnings .

Q. How should researchers document experimental procedures for synthesizing this compound to ensure reproducibility?

  • Answer : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry):

  • Detail reagent purity, solvent grades, and reaction conditions (temperature, time, catalysts).
  • Include chromatographic purification parameters (column type, mobile phase ratios).
  • Report yields and spectral data (NMR shifts, MS peaks) in the main text or supplementary materials. For novel compounds, provide purity data (HPLC, elemental analysis) .

Advanced Research Questions

Q. How can contradictions in spectroscopic data during characterization of this compound be resolved?

  • Answer :

  • Step 1 : Repeat experiments to rule out technical errors (e.g., solvent impurities, calibration issues).
  • Step 2 : Use complementary techniques: IR for functional groups, X-ray crystallography for absolute configuration, or computational modeling (DFT) to predict NMR/IR spectra.
  • Step 3 : Compare data with structurally similar spiro compounds in literature. Discrepancies in coupling constants or chemical shifts may indicate conformational flexibility or stereochemical variations .

Q. What strategies optimize synthetic yield of this compound while minimizing side products?

  • Answer :

  • Design of Experiments (DoE) : Screen reaction parameters (temperature, stoichiometry) systematically.
  • Catalyst Optimization : Test Lewis acids (e.g., BF3_3·OEt2_2) or organocatalysts for ring-closing steps.
  • In Situ Monitoring : Use TLC or HPLC to track intermediate formation and adjust conditions dynamically.
  • Side Product Analysis : Isolate byproducts via preparative chromatography and characterize to identify mechanistic pitfalls (e.g., ring-opening or isomerization) .

Q. How does the spirocyclic structure of this compound influence its potential applications in drug discovery?

  • Answer :

  • Conformational Restriction : The spiro architecture reduces entropy loss upon binding, enhancing target affinity.
  • Metabolic Stability : The fused oxolane ring may improve resistance to oxidative degradation compared to linear analogs.
  • Library Design : Use as a scaffold for diversifying substituents at the 8-hydroxy position to explore structure-activity relationships (SAR) against enzymes or receptors. Comparative studies with azaspiro derivatives (e.g., EGFR inhibitors) highlight the role of heteroatom placement in bioactivity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.